molecular formula C10H7BrClNO2 B2713541 methyl 5-bromo-6-chloro-1H-indole-3-carboxylate CAS No. 1467059-91-1

methyl 5-bromo-6-chloro-1H-indole-3-carboxylate

Cat. No. B2713541
M. Wt: 288.53
InChI Key: PLMOQYXKIYBPBH-UHFFFAOYSA-N
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Description

Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Derivative Conversion and Bromine Migration : Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate can undergo chemical transformations, such as conversion into tetrahydro, dihydro, and dehydro esters. For instance, a study showed that the treatment of a similar compound with N-bromosuccinimide led to bromine migration to the benzene ring in certain derivatives (Irikawa et al., 1989).

  • Synthesis of Bromoindoles : The compound has been used in the regioselective synthesis of dibromoindoles. In a specific study, treatment with bromine in acetic acid yielded methyl 5,6-dibromoindole-3-carboxylate, which was then used to synthesize natural and non-natural dibromoindole derivatives (Parsons et al., 2011).

  • Synthesis of Indole Derivatives : An efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates was reported, showcasing the versatility of indole derivatives in chemical synthesis (Akbari & Faryabi, 2023).

Biological and Medicinal Applications

  • Antibacterial Activities : Indole derivatives, closely related to methyl 5-bromo-6-chloro-1H-indole-3-carboxylate, have been synthesized and evaluated for their antibacterial activities. One study synthesized and characterized indole-3-carbaldehyde semicarbazone derivatives, which showed inhibitory activities against certain bacteria (Carrasco et al., 2020).

  • Antiproliferative Activity in Cancer Research : Certain indoloquinoline derivatives, related to the subject compound, have demonstrated antiproliferative activity, particularly against human leukemia cells. These findings suggest potential applications in cancer research (Wang et al., 2012).

Material Science and Analytical Applications

  • Structural Analysis and Characterization : Indole derivatives are subjects of structural analysis using techniques like X-ray diffraction, highlighting their significance in material science (Barakat et al., 2017).

  • Identification of Impurities in Pharmaceuticals : The compound's derivatives have been used to identify impurities in pharmaceuticals. This application is crucial for ensuring the safety and efficacy of drugs (Li et al., 2007).

Future Directions

The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, future research could focus on exploring the biological activities and potential therapeutic applications of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate.

properties

IUPAC Name

methyl 5-bromo-6-chloro-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2/c1-15-10(14)6-4-13-9-3-8(12)7(11)2-5(6)9/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMOQYXKIYBPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC(=C(C=C21)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-bromo-6-chloro-1H-indole-3-carboxylate

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-6-chloro-1H-indole (15.1 g, 65.5 mmol), tetrahydrofuran (100 mL), pyridine (18.4 mL, 229 mmol) and DMAP (808 mg, 6.55 mmol) was cooled to 0° C. and treated with trichloroacetyl chloride (22.1 mL, 197 mmol) dropwise over 30 minutes. The reaction mixture was stirred at room temperature for 64 hours then cooled to 10° C. Methanol (100 mL) was added dropwise to the reaction mixture over 10 minutes, producing a dark homogenous solution. Potassium carbonate (54.9 g, 393 mmol) was then added portion-wise and the ice bath was removed. Stirring was kept at a vigorous pace and allowed to continue for 2 hours, during which time the reaction turned dark green and produced an exotherm. The reaction was quenched slowly with 1M HCl (until acidic pH was maintained) and diluted with ethyl acetate. The organic layer was washed with 1M HCl. The aqueous layer was back-extracted twice with ethyl acetate. The combined organic layers were then washed carefully with saturated sodium bicarbonate solution followed by brine. The organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo to provide the title compound as a brown solid (18.7 g, 99%).
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step One
Name
Quantity
808 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.1 mL
Type
reactant
Reaction Step Two
Quantity
54.9 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

To a stirred mixture of 5-bromo-6-chloro-1H-indole (60 g, 260 mmol), N,N-dimethylaminopyridine (3.21 g, 26.0 mmol), pyridine (56.5 mL, 703 mmol), and tetrahydrofuran (400 mL) was added in drops at 0° C. neat trichloroacetyl chloride (70.1 mL, 625 mmol). The obtained mixture was warmed to room temperature in 2 h (a precipitate began to form) and was stirred at room temperature for 3 days. Added in drops 110 ml of methanol at 0-10° C. followed by 70 ml of 25% sodium methoxide in methanol (680 mmol) at 0° C. The mixture was then stirred at 45° C. for 3 h. Then 250 ml of water and 200 ml of MTBE were added. The organic extract was separated, washed with brine, dried over magnesium sulfate, and concentrated at 50° C. and 90 mm Hg to ˜¼ of the initial volume. Precipitate was filtered off, washed with MTBE, and dried in vacuum at 45° C. to obtain the title compound (39.9 g, 53% yield). The mother liquor was concentrated to a heavy slurry. Methanol (400 ml) was added and the mixture was stirred at 65° C. for 4 h and slowly cooled to room temperature and stirred overnight. The solid was filtered off, washed with methanol, and dried in vacuo at 45° C. to obtain additional title compound (16.88 g, 22%). Total yield=75%. MS (ES−): 288.0, 290.0 (M+H)+1H NMR (500 MHz, DMSO-d6) ppm 12.17 (br. s, 1H), 8.26 (s, 1H), 8.18 (s, 1H), 7.74 (s, 1H), 3.82 (s, 3H).
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
56.5 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
70.1 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
680 mmol
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
110 mL
Type
solvent
Reaction Step Five
Yield
53%

Citations

For This Compound
4
Citations
KO Cameron, DW Kung, AS Kalgutkar… - Journal of medicinal …, 2016 - ACS Publications
… Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate: Trichloroacetyl chloride (70.1 mL, 625 … , 0.29 mmol, 1.0 equiv), methyl 5-bromo-6-chloro-1H-indole-3-carboxylate (84 mg, 0.29 mmol, …
Number of citations: 114 pubs.acs.org
DJ Edmonds, DW Kung, AS Kalgutkar… - Journal of Medicinal …, 2018 - ACS Publications
… A mixture of methyl 5-bromo-6-chloro-1H-indole-3-carboxylate (19) (10.5 g, 36.4 mmol, 1 equiv), 5,5,5′,5′-tetramethyl-2,2′-bi-1,3,2-dioxaborinane (9.04 g, 40.0 mmol, 1.1 equiv), …
Number of citations: 13 pubs.acs.org
AC Smith, DW Kung, A Shavnya… - … Process Research & …, 2018 - ACS Publications
Indole acids 1, 2, and 3 are potent 5′-adenosine monophosphate-activated protein kinase (AMPK) activators for the potential treatment of diabetic nephropathy. Compounds 1–3 were …
Number of citations: 10 pubs.acs.org
S Lai - 2022 - search.proquest.com
Nature uses induced proximity to carry out many cellular functions. Inspired bynative processes, we can target desired biological processes using heterobifunctional smallmolecules to …
Number of citations: 2 search.proquest.com

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